An In-depth Technical Guide to the Mechanism of Action of ER Ligand-5 (Fulvestrant-3 Boronic Acid, ZB716)
An In-depth Technical Guide to the Mechanism of Action of ER Ligand-5 (Fulvestrant-3 Boronic Acid, ZB716)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of ER Ligand-5, also identified as compound 5 , fulvestrant-3 boronic acid, and ZB716. This novel, orally bioavailable steroidal Selective Estrogen Receptor Downregulator (SERD) demonstrates significant potential in the context of endocrine-resistant breast cancer.
Core Mechanism of Action
ER Ligand-5 functions as a potent antiestrogen (B12405530) by directly binding to the estrogen receptor alpha (ERα) and inducing its degradation. This dual action of competitive binding and subsequent receptor downregulation effectively blocks ER signaling pathways, even in cancer cells that have developed resistance to other endocrine therapies like tamoxifen.
Signaling Pathway
The primary signaling pathway affected by ER Ligand-5 is the estrogen receptor-mediated gene expression pathway. By binding to ERα, it prevents the natural ligand, 17β-estradiol, from activating the receptor. Furthermore, it marks the ERα protein for proteasomal degradation, leading to a reduction in the total cellular levels of the receptor. This disruption of ER signaling inhibits the transcription of estrogen-responsive genes that are critical for the proliferation of ER-positive breast cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data demonstrating the efficacy of ER Ligand-5.
Table 1: Competitive Binding Affinity to ERα [1]
| Compound | IC₅₀ (nM) |
| ER Ligand-5 (ZB716) | 4.1 |
| Fulvestrant (B1683766) | 3.0 |
| 17β-Estradiol | Not explicitly stated, but used as a competitor |
Table 2: Downregulation of ERα in T47D and T47D/PKCα Cells [1]
| Cell Line | Compound | IC₅₀ (nM) for ERα Downregulation |
| T47D (Tamoxifen-Sensitive) | ER Ligand-5 (ZB716) | 7.8 |
| Fulvestrant | 9.3 | |
| T47D/PKCα (Tamoxifen-Resistant) | ER Ligand-5 (ZB716) | 12.7 |
| Fulvestrant | 8.5 |
Table 3: Anti-proliferative Activity in Breast Cancer Cell Lines [1]
| Cell Line | Compound | IC₅₀ (µM) for Proliferation Inhibition |
| MCF-7 (Tamoxifen-Sensitive) | ER Ligand-5 (ZB716) | 0.0032 |
| Fulvestrant | 0.0015 | |
| 4-Hydroxytamoxifen (4-OHT) | 0.0033 | |
| T47D (Tamoxifen-Sensitive) | ER Ligand-5 (ZB716) | 0.0061 |
| Fulvestrant | 0.0012 | |
| 4-Hydroxytamoxifen (4-OHT) | 0.024 | |
| MCF-7/TamR (Tamoxifen-Resistant) | ER Ligand-5 (ZB716) | 0.069 |
| Fulvestrant | 0.044 | |
| 4-Hydroxytamoxifen (4-OHT) | 22 | |
| T47D/PKCα (Tamoxifen-Resistant) | ER Ligand-5 (ZB716) | 0.037 |
| Fulvestrant | 0.042 | |
| 4-Hydroxytamoxifen (4-OHT) | 0.54 |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Competitive Displacement Binding Assay
This assay was performed to determine the binding affinity of ER Ligand-5 to ERα.[1]
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Principle: The assay measures the ability of a test compound to compete with a fluorescent ligand (fluomone) for binding to the estrogen receptor alpha.
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Procedure:
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A fixed concentration of ERα and the fluomone ligand are incubated together.
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Increasing concentrations of the test compound (ER Ligand-5, fulvestrant, or 17β-estradiol) are added to the mixture.
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The displacement of the fluomone ligand by the test compound is quantified by measuring the change in fluorescence intensity.
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The IC₅₀ value, the concentration of the test compound that displaces 50% of the fluorescent ligand, is calculated.
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ERα Downregulation Assay
This experiment quantifies the ability of ER Ligand-5 to degrade the ERα protein in breast cancer cells.[1]
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Principle: Western blotting is used to measure the levels of ERα protein in cells after treatment with the test compound.
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Procedure:
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T47D and T47D/PKCα cells are cultured.
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The cells are treated with a range of concentrations of ER Ligand-5 or fulvestrant for a specified period.
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Cell lysates are prepared, and total protein concentration is determined.
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Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
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The membrane is probed with a primary antibody specific for ERα, followed by a secondary antibody.
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The protein bands are visualized, and the band intensity is quantified to determine the relative amount of ERα.
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The IC₅₀ value for ERα downregulation is calculated.
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Cell Proliferation Assay
This assay measures the effect of ER Ligand-5 on the growth of breast cancer cell lines.[1]
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Principle: The number of viable cells is counted after a period of treatment with the test compound.
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Procedure:
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MCF-7, T47D, MCF-7/TamR, and T47D/PKCα cells are seeded in multi-well plates.
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The cells are treated with a vehicle control or a range of concentrations of ER Ligand-5, fulvestrant, or 4-hydroxytamoxifen.
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The cells are incubated for 5 days.
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The number of surviving cells is counted using a suitable method (e.g., automated cell counter, colorimetric assay).
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The IC₅₀ value for proliferation inhibition is determined from the dose-response curve.
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ERE Luciferase Reporter Gene Assay
This assay determines the antiestrogenic activity of ER Ligand-5 by measuring its ability to inhibit estrogen-mediated gene expression.[1]
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Principle: A reporter gene (luciferase) under the control of an estrogen response element (ERE) is used. The amount of light produced by the luciferase enzyme is proportional to the level of ER-mediated gene transcription.
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Procedure:
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T47D-kb-Luc cells, which are stably transfected with the ERE-luciferase reporter construct, are used.
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The cells are treated with a fixed concentration of 17β-estradiol to induce luciferase expression.
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Concurrently, the cells are treated with increasing concentrations of ER Ligand-5.
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After incubation, the cells are lysed, and the luciferase activity is measured using a luminometer.
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The ability of ER Ligand-5 to inhibit the estradiol-induced luciferase activity is determined.
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Conclusion
ER Ligand-5 (ZB716) is a potent selective estrogen receptor downregulator with a clear mechanism of action. It competitively binds to ERα with high affinity and induces its degradation, leading to the effective inhibition of ER signaling and cell proliferation in both tamoxifen-sensitive and tamoxifen-resistant breast cancer cells. Its oral bioavailability further enhances its potential as a promising therapeutic agent in the treatment of ER-positive breast cancer.
